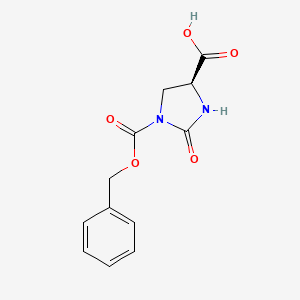

(S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of the benzyloxycarbonyl group adds to its chemical versatility, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Imidazolidine Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

Introduction of the Benzyloxycarbonyl Group: This step often involves the reaction of the imidazolidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Oxidation: The final step involves the oxidation of the imidazolidine ring to introduce the oxo group, which can be accomplished using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit specific enzymes involved in disease pathways.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of (S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, inhibiting their activity. The imidazolidine ring can also participate in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

(S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group, which can affect its reactivity and solubility.

This compound ethyl ester: Similar to the methyl ester, this compound has an ethyl ester group, providing different physical and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its chiral nature also makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.

Biological Activity

(S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, commonly referred to as Cbz-2-oxoimidazolidine-4-carboxylic acid, is a chiral compound with significant implications in pharmaceutical and biological research. This article explores its biological activity, mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolidine ring structure with a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C12H12N2O5, with a molecular weight of approximately 264.24 g/mol. The presence of the Cbz group enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O5 |

| Molecular Weight | 264.24 g/mol |

| CAS Number | 59760-01-9 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Cbz group can enhance binding affinity, while the imidazolidine ring facilitates hydrogen bonding and other interactions crucial for biological efficacy.

- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Binding : The compound has been studied for its ability to bind to certain receptors, influencing cellular signaling pathways.

Case Studies

- Anticancer Activity : A study evaluated the potential anticancer properties of this compound derivatives. Results demonstrated that some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents.

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The findings revealed that certain derivatives showed promising inhibitory effects on bacterial growth, indicating potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Imidazolidine Ring : Cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

- Introduction of Benzyloxycarbonyl Group : Reaction with benzyl chloroformate in the presence of a base.

- Oxidation and Carboxylation : Final steps include oxidation to introduce the oxo group and carboxylation.

Applications in Medicine and Industry

The versatility of this compound extends to various fields:

- Pharmaceutical Development : Its derivatives are being explored as lead compounds for new drug development due to their biological activities.

- Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules, particularly in asymmetric synthesis.

Q & A

Q. Basic: What is the recommended synthetic route for (S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, and how is purity ensured?

Answer:

The compound is synthesized via reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) and aqueous NaHCO₃, followed by ion-exchange chromatography and recrystallization from acetonitrile . Purity is verified through elemental microanalysis, high-resolution mass spectrometry (HRMS), and chromatographic techniques (e.g., HPLC). Recrystallization optimizes crystalline purity, while spectroscopic methods (¹H/¹³C NMR, IR) confirm chemical integrity .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming stereochemistry and functional groups (e.g., benzyloxy carbonyl, oxoimidazolidine) .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks, revealing two distinct conformers in helices stabilized by three intermolecular H-bonds per molecule .

- IR spectroscopy : Identifies carbonyl stretches (e.g., urea C=O at ~1700 cm⁻¹, carboxylic acid C=O at ~1750 cm⁻¹) .

- Polarimetry : Validates enantiomeric purity by measuring optical rotation .

Q. Advanced: How do conformational polymorphisms observed in X-ray structures influence reactivity or biological activity?

Answer:

The compound crystallizes in a chiral orthorhombic space group (P2₁2₁2₁), with alternating conformers forming helices. The carboxylic acid group acts as a hydrogen bond donor, while the urea unit serves as an acceptor, creating a supramolecular framework . This conformational flexibility may affect solubility, intermolecular interactions in solid-state formulations, or binding to biological targets (e.g., enzymes). Computational modeling (e.g., molecular dynamics) is recommended to assess dynamic behavior in solution .

Q. Advanced: What structural modifications enhance angiotensin-converting enzyme (ACE) inhibitory activity in related imidazolidine derivatives?

Answer:

Studies on ACE inhibitors show that introducing dicarboxylic acid moieties and optimizing stereochemistry (e.g., S,S,S configuration) significantly enhances potency. For example, 3a-n derivatives exhibit IC₅₀ values of 10⁻⁸–10⁻⁹ M. The urea and carboxylic acid groups are critical for chelating zinc in the ACE active site . Advanced strategies include:

- Side-chain functionalization : Adding hydrophobic groups (e.g., benzyl) to improve binding pocket interactions.

- Stereochemical control : Maintaining (S)-configuration at C4 to mimic natural substrates like pyroglutamic acid .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Approach:

Cross-validation : Compare NMR data with X-ray crystallography to confirm bond lengths and angles (e.g., urea C=O vs. carboxylic acid C=O) .

Dynamic NMR : Investigate temperature-dependent shifts to detect conformational exchange in solution.

Computational spectroscopy : Simulate NMR/IR spectra using density functional theory (DFT) to match experimental peaks .

Crystallographic refinement : Use high-resolution X-ray data (>1 Å) to resolve ambiguities in electron density maps .

Q. Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

As a pyroglutamic acid analog, it serves as:

- A building block for peptide mimetics , enabling studies on hormone-receptor interactions .

- A precursor for ACE inhibitors or protease-targeted therapeutics, leveraging its rigid imidazolidine core .

- A chiral template for asymmetric synthesis, exploiting its stereochemical stability .

Q. Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Protection/deprotection : Use benzyloxycarbonyl (Cbz) groups to protect amines during coupling reactions, followed by hydrogenolysis for removal .

- Coupling reagents : Employ EDCI/HOBt for amide bond formation, minimizing racemization .

- Purification : Use gradient elution in silica gel chromatography (e.g., hexane/EtOAc) or preparative HPLC for polar intermediates .

Q. Advanced: How does the hydrogen-bonding network in the crystal structure inform solubility or formulation design?

Answer:

The helical H-bonding network (carboxylic acid → urea) suggests low solubility in nonpolar solvents. Strategies to improve bioavailability include:

Properties

Molecular Formula |

C12H12N2O5 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

(4S)-2-oxo-1-phenylmethoxycarbonylimidazolidine-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O5/c15-10(16)9-6-14(11(17)13-9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m0/s1 |

InChI Key |

UTAMIJAKVLZNPQ-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@H](NC(=O)N1C(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1C(NC(=O)N1C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.